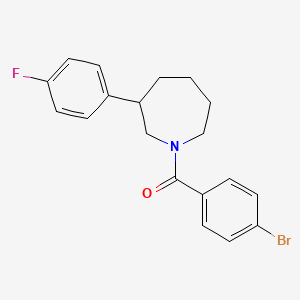

(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHVEVFGILIEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be added through a similar nucleophilic substitution reaction using a fluorinated aromatic compound.

Formation of the Methanone Group: The final step involves the formation of the methanone group through a carbonylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

Reduction Products: Reduced forms such as alcohols and alkanes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Biology:

Biochemical Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Drug Development:

Medicine:

Therapeutic Agents: The compound may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

Diagnostic Tools: It can be used in the development of diagnostic tools and imaging agents for medical applications.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Environmental Applications: It may be used in the development of environmentally friendly processes and products.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azepane-Containing Benzophenone Derivatives

Compounds in , such as (4-chlorophenyl)(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)methanone (34), share the azepane motif but differ in substituents and linker groups. Key comparisons include:

The hexyloxy linker in Compound 34 may enhance solubility but reduce conformational rigidity compared to the target compound’s direct azepane-benzophenone linkage.

Pyrazole Derivatives with Halogenated Phenyl Groups

Pyrazole analogs in –2, such as 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3), share halogenated aryl groups but differ in core structure:

The pyrazole derivatives exhibit planar geometries (small dihedral angles ), whereas the target compound’s azepane ring likely introduces torsional strain, affecting molecular packing and crystallinity. Higher yields (72–78% ) for pyrazoles suggest more efficient cyclization compared to azepane-based syntheses.

Benzophenone-Based TADF Emitters for OLEDs

highlights benzophenones like EC2 and EC5–EC10, which share halogenated aryl groups but are functionalized with electron-donating fragments (e.g., carbazole) for thermally activated delayed fluorescence (TADF). For example, EC2 [(3,5-bis-carbazol-9-yl-phenyl)-(4-bromophenyl)-methanone] employs a 4-bromophenyl group and carbazole donors.

The target compound lacks the electron-donor-acceptor architecture critical for TADF, limiting its utility in OLEDs. However, its azepane moiety could be leveraged in pharmaceutical design due to similarities with bioactive azepane derivatives .

Cytotoxic Benzofuran-2-yl Methanone Derivatives

describes (5-bromo-3-hydroxybenzofuran-2-yl)(4-bromophenyl)methanone, which demonstrated cytotoxicity against Hep-G2 cells (IC50 = 1.39–8.03 μM).

The benzofuran derivative’s bioactivity underscores the importance of halogenated aryl groups in drug design, a feature shared with the target compound.

Biological Activity

The compound (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone , often referred to as a derivative of azepane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through comprehensive data analysis, case studies, and relevant research findings.

Molecular Formula

- Chemical Formula : CHBrFNO

- Molecular Weight : 352.2 g/mol

Structural Characteristics

The compound features a bromophenyl group and a fluorophenyl group attached to an azepane ring, which contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in cancer progression and inflammation. The presence of halogen atoms (bromine and fluorine) is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert its effects.

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of related azepane derivatives. These compounds were shown to inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds, suggesting that they could mitigate oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer’s disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated in vitro. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Neuroprotective | Moderate | |

| Anti-inflammatory | Significant |

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer Activity | Neuroprotective Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| (4-Chlorophenyl)(3-(3-methylphenyl)azepan-1-yl)methanone | Moderate | Low | Moderate |

| (2-Fluorophenyl)(3-(4-bromophenyl)azepan-1-yl)methanone | High | High | Low |

Case Study 1: Anticancer Mechanism

In a controlled study, researchers administered this compound to various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced neuronal death, supporting its role as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

Friedel-Crafts acylation : Introduce the methanone group using acyl halides and Lewis acid catalysts (e.g., AlCl₃) .

Azepane ring functionalization : React 3-(4-fluorophenyl)azepane with a bromophenyl carbonyl precursor under nucleophilic substitution conditions.

Purification : Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC or TLC.

- Key Considerations : Optimize reaction temperature and solvent polarity to avoid side reactions (e.g., over-alkylation).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Perform ¹H, ¹³C, and 2D NMR (COSY, HSQC) to assign signals for the azepane ring, bromophenyl, and fluorophenyl groups. Compare chemical shifts with structurally related methanones (e.g., δ ~7.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~403 g/mol) and isotopic patterns for bromine ([⁷⁹Br/⁸¹Br] 1:1 ratio).

- IR Spectroscopy : Identify carbonyl stretching (~1680 cm⁻¹) and C-Br/C-F vibrations (~550 cm⁻¹ and ~1220 cm⁻¹, respectively).

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at −20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and conformation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refine structures with SHELXL .

- Validation : Apply the ORTEP-III GUI for thermal ellipsoid visualization and check for disorder in the azepane ring .

- Advanced Metrics : Calculate torsion angles (C3-C4-C5-C6) to confirm the chair conformation of the azepane moiety .

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for ¹³C shifts) .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the azepane ring.

- Crystallographic Correlation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries to resolve discrepancies .

Q. What computational strategies predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on halogen bonding (C-Br···O/N interactions) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of the azepane ring in biological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.